beta-Terpinene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

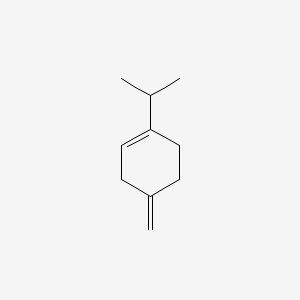

Beta-Terpinene, also known as b-terpinene or 1, 4-p-menthadiene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as pot marjoram, sweet basil, fruits, and fats and oils. This makes this compound a potential biomarker for the consumption of these food products.

This compound is one of three isomeric monoterpenes differing in the positions of their two double bonds (alpha- and gamma-terpinene being the others). In this compound the double bonds are at the 1(7)- and 3-positions of the p-menthane skeleton. This compound has no known natural source.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Beta-terpinene has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for natural preservatives in food products and as an alternative to synthetic antimicrobial agents. For instance, this compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in food safety and preservation .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases . The compound's ability to modulate immune responses highlights its therapeutic potential.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing cytotoxicity against breast cancer cells and leukemia . However, further clinical trials are necessary to establish its efficacy and safety in humans.

Agricultural Applications

Insect Repellent

this compound is recognized for its insect-repellent properties. It can be used in formulations to protect crops from pests without the adverse effects associated with synthetic pesticides. Its application in organic farming is particularly promising due to its low toxicity to non-target organisms .

Growth Inhibition of Pests

Studies have shown that this compound can inhibit the growth of certain agricultural pests. For example, it has been tested on larvae of the melon fly, resulting in decreased pupation rates and morphological deformities in treated individuals . This suggests that this compound could be incorporated into integrated pest management strategies.

Cosmetic and Personal Care Products

Skin Care Formulations

Due to its antimicrobial and anti-inflammatory properties, this compound is increasingly utilized in cosmetic formulations. It can help prevent skin infections and reduce inflammation associated with acne and other skin conditions . Its incorporation into topical products offers a natural alternative for consumers seeking effective skincare solutions.

Food Industry Applications

Natural Flavoring Agent

this compound is used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its natural origin aligns with consumer preferences for clean-label products, driving its demand in the food industry .

Data Table: Summary of this compound Applications

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of this compound against common foodborne pathogens using agar diffusion methods. Results indicated that this compound effectively inhibited bacterial growth at concentrations as low as 0.5% v/v, suggesting its potential as a natural preservative in food products .

- Anti-inflammatory Research : In a controlled trial involving animal models with induced inflammation, this compound was administered at varying doses. The study found a significant reduction in inflammatory markers compared to control groups, supporting its use in anti-inflammatory therapies .

- Insect Growth Regulation Study : Research on the effects of this compound on melon fly larvae demonstrated that exposure to specific concentrations resulted in reduced pupation rates and increased mortality, highlighting its potential as a biopesticide .

Propiedades

Número CAS |

99-84-3 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

4-methylidene-1-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,8H,3-5,7H2,1-2H3 |

Clave InChI |

SCWPFSIZUZUCCE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CCC(=C)CC1 |

SMILES canónico |

CC(C)C1=CCC(=C)CC1 |

Punto de ebullición |

173.5 °C |

Key on ui other cas no. |

99-84-3 |

Sinónimos |

1,4-p-menthadiene alpha-terpinene beta-terpinene gamma-terpinene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.